molecular formula C17H19NO3 B1674399 Galanthaminone CAS No. 510-77-0

Galanthaminone

Cat. No. B1674399
CAS RN: 510-77-0
M. Wt: 285.34 g/mol
InChI Key: QENVUHCAYXAROT-YOEHRIQHSA-N
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Description

Galanthaminone, also known as Galantamine, is a tertiary alkaloid and reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme . It is used to treat mild to moderate dementia associated with Alzheimer’s Disease .


Synthesis Analysis

Galanthaminone can be synthesized from an iodinated isovanillin derivative through an intermolecular Mitsunobu reaction with a 2-cyclohexen-1-ol derivative . The resulting aryl ether participates in an exceptionally efficient intramolecular Heck reaction to give a tetracyclic lactol .


Molecular Structure Analysis

The molecular formula of Galanthaminone is C17H19NO3 with a molecular weight of 285.34 .


Chemical Reactions Analysis

Galanthaminone synthesis involves an intermolecular Mitsunobu reaction followed by an intramolecular Heck reaction .


Physical And Chemical Properties Analysis

Galanthaminone is a white crystalline powder, odorless, with a bitter taste . It has a melting point of 126.5 °C . It is soluble in water and ethanol, but insoluble in acetone, chloroform, ether, and benzene .

Scientific Research Applications

  • Organophosphate Poisoning

    • Application : Galantamine has been researched for its potential use in the treatment of organophosphate poisoning .
    • Method : The anticonvulsant properties of Galantamine may make it a desirable antidote .
    • Results : While research is ongoing, initial studies suggest potential benefits .
  • Autism

    • Application : Galantamine has been studied for its potential effects on cognitive impairment in autism .
    • Method : As an acetylcholinesterase inhibitor, Galantamine increases acetylcholine neurotransmission, which could potentially enhance various cognitions involved in autism .
    • Results : The results of these studies are not yet conclusive .
  • Anesthesia

    • Application : Galantamine was initially studied for reversal of neuromuscular blockade, a common effect of certain anesthetics .
    • Method : Galantamine’s mechanism of action as a cholinesterase inhibitor could potentially reverse the effects of neuromuscular blocking agents .
    • Results : While it has been studied, it is not currently a standard treatment in anesthesiology .
  • Oneirogen

    • Application : Galantamine has been used as a oneirogen, a substance that induces lucid dreaming .
    • Method : By increasing acetylcholine levels, Galantamine may enhance REM sleep, where dreaming is most likely to occur .
    • Results : Some users have reported increased lucid dreaming with Galantamine, but scientific studies are limited .
  • Eye Medicine

    • Application : Galantamine’s action on the cholinergic system could potentially be beneficial in certain eye conditions .
    • Method : The exact method of application would depend on the specific condition being treated .
    • Results : While there may be potential, further research is needed to confirm the effectiveness and safety of Galantamine in this field .
  • Immunology

    • Application : Galantamine’s modulation of the cholinergic system might have implications in immunology .
    • Method : The exact method of application would depend on the specific immune response or condition being targeted .
    • Results : The potential of Galantamine in this field is still under investigation .

Safety And Hazards

Galanthaminone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed .

properties

IUPAC Name

(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENVUHCAYXAROT-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=CC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168190
Record name Narwedine, (+/-)-
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Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galanthaminone

CAS RN

510-77-0, 1668-86-6
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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